Methyl 4-cyanobenzoate
Overview
Description
Methyl 4-cyanobenzoate is a chemical compound that is part of the benzoate family, characterized by the presence of a cyano group attached to the fourth position of the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the behavior and characteristics of this compound.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or reactions with isocyanates. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate is synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-isonicotinamidobenzoate is synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods suggest that this compound could potentially be synthesized through similar condensation reactions involving cyano and methyl benzoate precursors.
Molecular Structure Analysis
The molecular structure of compounds in the benzoate family is often planar or nearly planar, as seen in the case of methyl 4-isonicotinamidobenzoate . The presence of substituents like the cyano group can influence the electronic structure and intermolecular interactions, which are crucial for the compound's properties and reactivity.
Chemical Reactions Analysis
Compounds similar to this compound participate in various chemical reactions. For instance, 4-cyano- and 4-methylimidazoles react with isocyanates to yield substituted carbamoyl derivatives . The reactivity of the cyano group in such compounds suggests that this compound could also undergo reactions with nucleophiles or be used in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure and intermolecular interactions. For example, the crystal structure of methyl 4-hydroxybenzoate shows extensive intermolecular hydrogen bonding, which contributes to its solid-state properties . The presence of a cyano group in this compound would likely affect its hydrogen bonding capabilities and, consequently, its physical properties such as melting point and solubility.
Scientific Research Applications
Crystal Structure and Quantum Mechanical Analysis
Methyl 4-cyanobenzoate has been involved in studies like the determination of the crystal structure of similar compounds such as methyl 4-hydroxybenzoate, commonly known as methyl paraben. This research involved X-ray structure analysis and extensive intermolecular hydrogen bonding studies. Computational calculations using quantum mechanical methods were also performed to understand the molecular interactions and crystal packing of these compounds (Sharfalddin et al., 2020).
Chemical Synthesis
This compound has been referenced in the context of chemical synthesis, particularly in the development of efficient and scalable methods for the synthesis of other compounds. For example, it was mentioned in studies focusing on the Ritter reaction for the synthesis of t-butyl amides, showcasing its relevance in organic synthesis (Milne & Baum, 2014).
Biotransformation Studies
In biotransformation research, the compound has been used to study the conversion of nitriles by microorganisms like Rhodococcus equi. This research highlights its potential application in biotechnological processes, such as the production of monomethyl isophthalate and monomethyl terephthalate from their respective nitrile precursors (Martínková et al., 1998).
Nanotechnology and Agriculture
This compound is indirectly involved in nanotechnology and agricultural studies through related compounds like methyl-2-benzimidazole carbamate and tebuconazole. Studies in this field focus on the development of nanoparticle systems for the sustained release of these fungicides, indicating the broader relevance of this class of chemicals in advanced agricultural applications (Campos et al., 2015).
Cancer Research
Research on derivatives of compounds related to this compound, like combretastatin A-4 and its imidazole derivatives, has shown significant promise in cancer research. These studies investigate the effects of these derivatives on the microtubule and actin cytoskeletons of cancer and endothelial cells, with implications for developing new cancer therapies (Mahal et al., 2015).
Neuroprotection
Studies involving similar compounds, like methyl 3,4-dihydroxybenzoate, have explored their neuroprotective effects. These investigations are crucial for understanding how these compounds can mitigate oxidative stress and inhibit apoptosis in neural cells, potentially contributing to treatments for neurodegenerative diseases (Cai et al., 2016).
Fluorescence and Sensor Development
Research involving the sonochemical hydroxylation of methyl p-cyanobenzoate has led to the discovery of new fluorescent compounds. These findings are significant for the development of fluorescent chemosensors, highlighting the versatility of this compound derivatives in sensor technology and materials science (Yamada et al., 1999).
Antimicrobial Studies
This compound's related compounds, like methyl paraben, have been studied for their antimicrobial properties. This research has implications for understanding the mechanisms of antimicrobial action and the potential development of new preservatives and antimicrobial agents (Jacobs & Sade, 1984).
Safety and Hazards
Methyl 4-cyanobenzoate may cause respiratory irritation and is harmful if inhaled . It causes serious eye irritation and skin irritation, and is toxic in contact with skin and if swallowed . Safety measures include wearing protective equipment, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Methyl 4-cyanobenzoate is a chemical compound with the molecular formula C9H7NO2
. It is also known as 4-Cyanobenzoic acid methyl ester . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
properties
IUPAC Name |
methyl 4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZMIDYKRKGJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022150 | |
Record name | Methyl 4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-35-7 | |
Record name | Methyl 4-cyanobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-cyanobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-CYANOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 4-cyanobenzoate act as an electron acceptor in photochemical reactions?
A2: Yes, this compound functions as an effective electron acceptor in certain photosensitized electron transfer reactions. For instance, it facilitates the ring opening of aryloxiranes like cis- and trans-2,3-diphenyloxirane under irradiation []. This process leads to the formation of a carbonyl ylide, which can be subsequently trapped by dipolarophiles like acrylonitrile, maleonitrile, and fumaronitrile []. This electron acceptor capability makes this compound a valuable tool in organic synthesis.
Q2: What is the role of this compound in single electron transfer (SET) photochemical decarboxylation reactions?
A3: this compound serves as a suitable electron acceptor in SET-photochemical decarboxylation of free carboxylic acids. [] The efficiency of this reaction is influenced by various factors including the solvent, the specific arene employed (like phenanthrene, naphthalene, or biphenyl), and the choice of electron acceptor []. Notably, using biphenyl and 1,4-dicyanonaphthalene in aqueous acetonitrile with this compound as an electron acceptor leads to favorable decarboxylation outcomes. []
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